molecular formula C15H15NO2 B2548823 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 923239-55-8

3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B2548823
CAS No.: 923239-55-8
M. Wt: 241.29
InChI Key: GUXPVICBWDOSMV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.29. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives similar to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde have been synthesized and studied for their antioxidant properties. The synthesis involves low-temperature aryl bromide-to-alcohol conversion, leading to compounds with notable efficiency as chain-breaking antioxidants in homogeneous organic solutions, revealing their potential as protective agents against oxidative stress (Wijtmans et al., 2004).

Catalytic Activity

Studies have explored the catalytic activities of palladium complexes with ligands structurally related to this compound, demonstrating their efficacy in oxidative cleavage of C=C bonds. This research opens pathways for developing new catalytic processes in organic synthesis and industrial applications (Hong‐Ming Jhong et al., 2016).

Antiparasitic Activity

Compounds structurally akin to this compound have been investigated for their antiparasitic activities. These studies have led to the identification of novel compounds with promising activities against pathogens like Plasmodium falciparum and Leishmania infantum, suggesting potential applications in the development of antiparasitic therapies (Azas et al., 2003).

Heterogeneously Catalysed Condensations

Research on the condensation reactions of glycerol with benzaldehyde and its derivatives, including compounds related to this compound, has been conducted. These studies aim at developing novel platform chemicals from renewable resources, showcasing the compound's utility in green chemistry and sustainable industrial processes (Deutsch et al., 2007).

Leukotriene Synthesis Inhibition

Investigations have been made into the synthesis of compounds for inhibiting leukotriene synthesis, featuring structural motifs related to this compound. These compounds have shown significant potential in pharmacological applications for treating inflammatory conditions by modulating leukotriene pathways (Hutchinson et al., 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Properties

IUPAC Name

3,5-dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-13(9-17)8-12(2)15(11)18-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPVICBWDOSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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